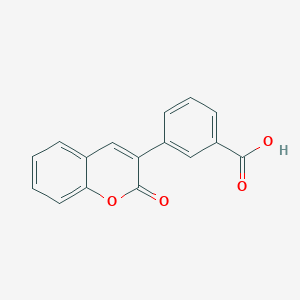

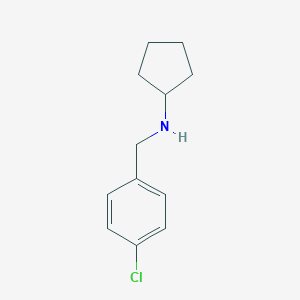

![molecular formula C13H8O2 B185422 ジベンゾ[b,d]フラン-4-カルバルデヒド CAS No. 96706-46-6](/img/structure/B185422.png)

ジベンゾ[b,d]フラン-4-カルバルデヒド

説明

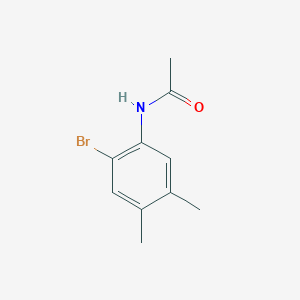

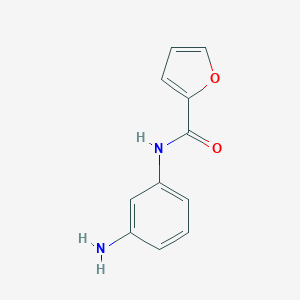

4-Dibenzofurancarboxaldehyde is a chemical compound with the molecular formula C13H8O2 . It is also known by other names such as dibenzo[b,d]furan-4-carbaldehyde and dibenzofuran-4-carboxaldehyde .

Molecular Structure Analysis

The molecular weight of 4-Dibenzofurancarboxaldehyde is 196.20 g/mol . The InChIKey, a unique identifier for the compound, is GQYTWBPRZFRASB-UHFFFAOYSA-N . The compound’s structure is composed of pairs of 4-dibenzofurancarboxaldehyde molecules related by inversion centers .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Dibenzofurancarboxaldehyde include a molecular weight of 196.20 g/mol and a molecular formula of C13H8O2 .科学的研究の応用

有機EL用ホール輸送材料

ジベンゾ[b,d]フラン-4-カルバルデヒド: 誘導体は、有機発光ダイオード(OLED)のホール輸送材料(HTM)として使用されてきました。 これらの化合物は、熱蒸着プロセスとOLEDデバイスの動作安定性にとって重要な、高い熱安定性を示しています . これらの誘導体の剛直な構造は、優れた熱特性に貢献し、分解温度は最大400°C、ガラス転移温度は190°C以上です .

医薬品研究

ジベンゾ[b,d]フラン-4-カルバルデヒドを含むベンゾフラン誘導体は、強力な生物活性を有することが知られています。 これらの化合物は、抗腫瘍、抗菌、抗酸化、および抗ウイルス特性について研究されてきました . これにより、これらは創薬や天然薬リード化合物の候補になります。

新規化合物の合成

この化合物は、新規分子の合成、特に異性体ジベンゾフランカルバルデヒドの生成に使用されてきました。 これらの合成された化合物は、さらなる化学反応や生物学的評価に使用され、ジベンゾ[b,d]フラン-4-カルバルデヒドが合成化学における前駆体としての汎用性を示しています .

材料科学

材料科学において、ジベンゾ[b,d]フラン-4-カルバルデヒドは、その独特の物理化学的特性により貴重な化合物です。 これは、さまざまな生物活性物質や合成化学原料の核構造として機能し、技術と産業における潜在的な用途を持つ新素材の開発に貢献しています .

分析化学

この化合物は、分光分析やクロマトグラフィーにおいて標準物質や参照物質として使用できるため、分析化学においても重要です。 その明確な構造と特性により、方法開発や校正目的に適しています .

環境科学

ジベンゾ[b,d]フラン-4-カルバルデヒド: は、特に有機汚染物質の研究において、環境科学に用途があります。 特定の環境毒素との構造的類似性により、研究者は生態系におけるその挙動と相互作用を研究することができ、汚染のダイナミクスと修復戦略の理解に役立ちます .

作用機序

Mode of Action

It has been suggested that the compound may interact with its targets through a process known as z-selective olefination .

Pharmacokinetics

The compound has a molecular weight of 196.201, a density of 1.3±0.1 g/cm3, and a boiling point of 360.5±15.0 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It has been suggested that the compound may have high thermal stability, deep highest occupied molecular orbital energy levels, and high triplet energy .

Action Environment

Given its physical properties, such as its boiling point and density , it can be inferred that temperature and pressure may play a role in its stability and efficacy.

特性

IUPAC Name |

dibenzofuran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYTWBPRZFRASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC(=C3O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242400 | |

| Record name | 4-Dibenzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96706-46-6 | |

| Record name | 4-Dibenzofurancarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096706466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dibenzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzofuran-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4-Dibenzofurancarboxaldehyde influence its reactivity in the Morita–Baylis–Hillman (MBH) reaction?

A1: Research suggests that the position of the carboxaldehyde group on the dibenzofuran scaffold significantly impacts its reactivity in the MBH reaction. Specifically, 4-Dibenzofurancarboxaldehyde (2) exhibits higher reactivity than its isomer, Dibenzofuran-2-carbaldehyde (1), when reacting with various activated olefins in the presence of DABCO as a catalyst []. This difference in reactivity is attributed to the greater stability of the zwitterionic intermediate formed from 4-Dibenzofurancarboxaldehyde (2) compared to that from its isomer []. Computational studies support this observation, revealing that the energy profile of the reaction pathway for 4-Dibenzofurancarboxaldehyde (2) is more favorable than that of Dibenzofuran-2-carbaldehyde (1) []. This highlights the importance of the carboxaldehyde group's position on the dibenzofuran ring system for its reactivity in the MBH reaction.

Q2: What are the key structural features of 4-Dibenzofurancarboxaldehyde?

A2: 4-Dibenzofurancarboxaldehyde (C13H8O2) possesses a molecular weight (Mr) of 196.21 g/mol []. Its crystal structure is characterized as monoclinic, belonging to the P2(1)/n space group []. The molecule comprises three rings: two benzenoid rings and one furan ring. Interestingly, while two of these rings maintain planarity, the benzenoid ring directly attached to the carbonyl group deviates slightly from planarity []. The dihedral angle between the two benzenoid rings measures 1.4(1) degrees []. In the crystal lattice, pairs of 4-Dibenzofurancarboxaldehyde molecules are arranged through inversion centers []. Additionally, the carbonyl and furan oxygen atoms exhibit close proximity to ring hydrogen atoms, with distances slightly shorter than the sum of their respective van der Waals radii, suggesting potential weak interactions [].

Q3: What analytical techniques are commonly employed to study 4-Dibenzofurancarboxaldehyde?

A3: Various analytical techniques are used to characterize and study 4-Dibenzofurancarboxaldehyde. X-ray diffraction analysis was used to determine the crystal structure, revealing key bond lengths, angles, and spatial arrangements within the molecule []. Mass spectrometry (MS) proved valuable in identifying and characterizing reaction intermediates involved in the Morita–Baylis–Hillman reaction, offering insights into the reaction mechanism []. Computational chemistry methods, specifically density functional theory (DFT) calculations at the mPW1K/6-31 + G(d,p) level, were employed to model the MBH reaction, providing theoretical support for experimental observations and aiding in the understanding of reactivity differences between isomers []. These analytical approaches, both experimental and theoretical, contribute to a comprehensive understanding of the structure, reactivity, and behavior of 4-Dibenzofurancarboxaldehyde.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)